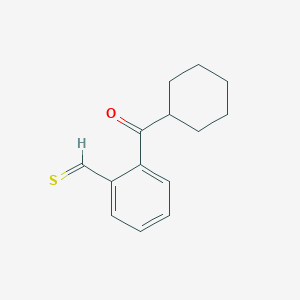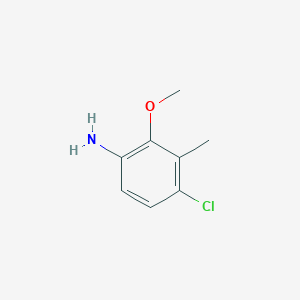
3,5-Dichloro-4-isopropoxybenzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-isopropoxybenzylamine hydrochloride typically involves the reaction of 3,5-dichloro-4-isopropoxybenzylamine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with scaled-up reaction vessels and more stringent control over reaction conditions to ensure purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-isopropoxybenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-isopropoxybenzylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-isopropoxybenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-4-methoxybenzylamine hydrochloride
- 3,5-Dichloro-4-ethoxybenzylamine hydrochloride
- 3,5-Dichloro-4-propoxybenzylamine hydrochloride
Uniqueness
3,5-Dichloro-4-isopropoxybenzylamine hydrochloride is unique due to its specific isopropoxy group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications .
Propiedades
Número CAS |
1052415-02-7 |
|---|---|
Fórmula molecular |
C10H14Cl3NO |
Peso molecular |
270.6 g/mol |
Nombre IUPAC |
(3,5-dichloro-4-propan-2-yloxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12;/h3-4,6H,5,13H2,1-2H3;1H |
Clave InChI |
DRIQEAGXQYKZOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1Cl)CN)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)
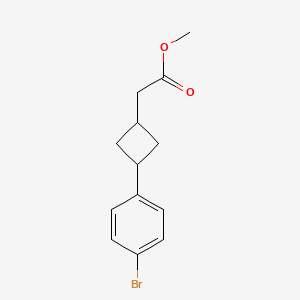
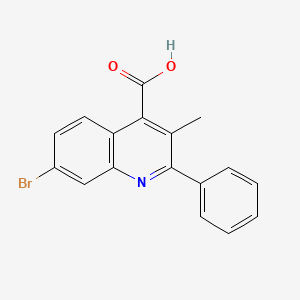
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)
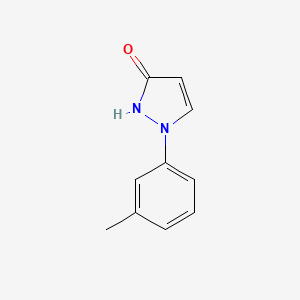



![6-Bromo-2-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B13089448.png)
![4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13089460.png)
